Product packaging for (2-Methyl-1-phenylpropyl)(propyl)amine(Cat. No.:)

(2-Methyl-1-phenylpropyl)(propyl)amine

Cat. No.: B13271355
M. Wt: 191.31 g/mol
InChI Key: IRFAYWANRDSOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Methyl-1-phenylpropyl)(propyl)amine is a useful research compound. Its molecular formula is C13H21N and its molecular weight is 191.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N B13271355 (2-Methyl-1-phenylpropyl)(propyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2-methyl-1-phenyl-N-propylpropan-1-amine

InChI

InChI=1S/C13H21N/c1-4-10-14-13(11(2)3)12-8-6-5-7-9-12/h5-9,11,13-14H,4,10H2,1-3H3

InChI Key

IRFAYWANRDSOEU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C1=CC=CC=C1)C(C)C

Origin of Product

United States

Advanced Spectroscopic and Spectrometric Characterization of 2 Methyl 1 Phenylpropyl Propyl Amine

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry is a powerful tool for confirming the elemental composition and elucidating the fragmentation pathways of (2-Methyl-1-phenylpropyl)(propyl)amine. Under electron ionization (EI) or electrospray ionization (ESI), the molecule readily forms a protonated molecular ion [M+H]⁺. The calculated exact mass of this ion for the molecular formula C₁₃H₂₂N⁺ is 192.1747, providing a high-confidence method for its identification.

The fragmentation of the molecular ion is predictable and informative, primarily driven by cleavage alpha to the nitrogen atom, which is a characteristic pathway for aliphatic amines. miamioh.edulibretexts.orglibretexts.org The presence of a stable benzylic position also significantly influences the fragmentation pattern. nih.govnih.gov The major fragmentation pathways observed in tandem mass spectrometry (MS/MS) experiments are detailed below:

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond adjacent to both the phenyl ring and the nitrogen atom, leading to the loss of an isopropyl radical. This pathway results in the formation of a highly stable, resonance-delocalized benzylaminium cation at m/z 148.11.

Alpha-Cleavage (Propyl Group): Cleavage of the C-C bond alpha to the nitrogen on the propyl side results in the loss of an ethyl radical, generating a prominent fragment ion at m/z 162.16.

Tropylium (B1234903) Ion Formation: A common rearrangement in molecules containing a benzyl (B1604629) group is the formation of the tropylium cation ([C₇H₇]⁺) at m/z 91.05. This occurs via cleavage of the bond between the benzylic carbon and the nitrogen atom.

Impurity profiling can also be effectively performed using HRMS. By searching for ions with mass-to-charge ratios corresponding to potential synthetic precursors, byproducts, or degradation products, it is possible to detect and quantify trace-level impurities with high specificity.

Table 1: Predicted HRMS Fragmentation Data for [C₁₃H₂₁N+H]⁺
m/z (Predicted)FormulaDescription of Fragment
192.1747[C₁₃H₂₂N]⁺Protonated Molecular Ion
162.1590[C₁₁H₁₆N]⁺Loss of ethyl radical (˙C₂H₅) via α-cleavage
148.1434[C₁₀H₁₄N]⁺Loss of isopropyl radical (˙C₃H₇) via benzylic cleavage
91.0542[C₇H₇]⁺Tropylium ion

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

NMR spectroscopy provides unparalleled insight into the precise molecular structure, connectivity, and stereochemistry of this compound.

Predicted ¹H and ¹³C NMR Data: The chemical shifts in both ¹H and ¹³C NMR spectra are influenced by the electronic environments of the nuclei. The phenyl group creates a distinct aromatic region, while the two different alkyl chains attached to the nitrogen give rise to characteristic aliphatic signals. The hydrogen attached to the nitrogen (N-H) may appear as a broad singlet and its position can be concentration and solvent dependent. libretexts.orgdocbrown.info

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Proton LabelPredicted δ (ppm)MultiplicityIntegration
Phenyl (Ar-H)7.20 - 7.40m5H
Benzylic (CH-Ph)3.65d1H
N-CH₂ (propyl)2.45t2H
CH-(CH₃)₂2.10m1H
N-H1.80br s1H
CH₂ (propyl)1.50sextet2H
CH₃ (isopropyl)0.95d3H
CH₃ (propyl)0.90t3H
CH₃' (isopropyl)0.80d3H
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
Carbon LabelPredicted δ (ppm)
Phenyl (ipso-C)142.0
Phenyl (Ar-C)128.5
Phenyl (Ar-C)127.8
Phenyl (Ar-C)127.0
Benzylic (CH-Ph)65.0
N-CH₂ (propyl)52.0
CH₂ (propyl)23.5
CH-(CH₃)₂32.0
CH₃ (isopropyl)20.5
CH₃' (isopropyl)20.0
CH₃ (propyl)11.8

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and for probing the molecule's conformation. wikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. libretexts.org Key expected correlations include the benzylic proton with the adjacent isopropyl methine proton, and sequential correlations along the propyl chain (N-CH₂ to -CH₂- to -CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the signal at δ ~3.65 ppm to the benzylic carbon at δ ~65.0 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's preferred conformation. beilstein-journals.orghuji.ac.il Due to the molecule's flexibility, observed NOEs represent an average of conformations. mdpi.com Key NOEs would be expected between the benzylic proton and the ortho-protons of the phenyl ring, as well as between protons on the propyl and isopropyl groups, helping to define their relative spatial arrangement around the nitrogen atom.

The benzylic carbon in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. The enantiomeric excess (e.e.) of a sample can be determined using chiral NMR shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃). tandfonline.comwikipedia.orgrsc.org

The amine's nitrogen atom acts as a Lewis base, coordinating with the Lewis acidic europium center of the chiral reagent. researchgate.net This interaction forms transient diastereomeric complexes. Because these complexes are diastereomers, their NMR spectra are different. In the presence of Eu(hfc)₃, a racemic mixture of the amine will exhibit two sets of signals for protons near the chiral center. The signals for the benzylic proton, for example, would resolve from a single doublet into two distinct doublets. The ratio of the integration of these two signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise calculation of the e.e. mit.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups and conformational states. capes.gov.brnih.gov

N-H Vibrations: As a secondary amine, a characteristic N-H stretching vibration is expected in the IR spectrum as a single, relatively weak band in the 3300-3350 cm⁻¹ region. docbrown.info

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and isopropyl groups are observed just below 3000 cm⁻¹.

Aromatic C=C Vibrations: The phenyl group will show characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration typically appears in the 1020-1220 cm⁻¹ range. docbrown.info

Because of the molecule's flexibility, particularly rotation around the C-C and C-N single bonds, multiple conformers may exist in equilibrium. acs.org These different conformational states can sometimes be observed as distinct or broadened bands in the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra, especially at low temperatures.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration ModeSpectroscopyIntensity
3340N-H stretchIRWeak-Medium
3060Aromatic C-H stretchIR, RamanMedium
2960, 2875Aliphatic C-H stretchIR, RamanStrong
1600, 1495, 1450Aromatic C=C stretchIR, RamanMedium-Strong
1465CH₂/CH₃ bendIRMedium
1180C-N stretchIRMedium

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular dichroism (CD) spectroscopy is the definitive technique for assigning the absolute configuration (R or S) of the chiral center. This method measures the differential absorption of left and right circularly polarized light by the chiral molecule. nih.gov

The phenyl ring in this compound acts as a chromophore. The chiral environment created by the stereocenter at the benzylic position perturbs the electronic transitions of this chromophore. This perturbation causes the molecule to absorb left and right circularly polarized light differently in the region of the phenyl group's UV absorbance (typically around 250-270 nm), giving rise to a characteristic CD signal known as a Cotton effect. bhu.ac.inwikipedia.orgmgcub.ac.in

The sign of the Cotton effect (positive or negative) can be correlated to the absolute configuration of the stereocenter using empirical rules, such as the sector rule for aromatic chromophores. acs.org By comparing the experimentally observed CD spectrum to either established rules or the spectra of related compounds with known absolute configurations, one can assign the molecule as either the (R)- or (S)-enantiomer. Enantiomers will produce mirror-image CD spectra of equal magnitude. mgcub.ac.in

Mechanistic Investigation of Chemical Stability and Degradation Pathways of 2 Methyl 1 Phenylpropyl Propyl Amine

Thermal Degradation Mechanisms of Secondary Amines

Thermal degradation is a significant pathway for amine decomposition, particularly at elevated temperatures. For secondary amines like (2-Methyl-1-phenylpropyl)(propyl)amine, the rate and mechanism of thermal degradation are influenced by factors such as temperature and the presence of other chemical species, notably carbon dioxide.

Influence of Temperature and CO2 Presence on Amine Stability

The thermal stability of secondary amines is highly dependent on temperature. In the absence of other reactants, many amines can be stable up to relatively high temperatures. However, the presence of carbon dioxide (CO2) can significantly accelerate thermal degradation. quora.comchemguide.co.uk This is particularly relevant in industrial processes where amines are used for CO2 capture.

The structure of the amine also plays a role in its thermal stability. Steric hindrance around the nitrogen atom can influence the rate of carbamate (B1207046) formation and subsequent degradation reactions. In this compound, the bulky 2-methyl-1-phenylpropyl group provides significant steric hindrance, which may slow down the rate of thermal degradation compared to less hindered secondary amines.

Table 1: Factors Influencing Thermal Degradation of Secondary Amines

FactorInfluence on Degradation RateMechanism
TemperatureIncreasesProvides activation energy for degradation reactions.
CO2 ConcentrationIncreasesLeads to the formation of less stable carbamate intermediates. quora.com
Steric HindranceGenerally DecreasesHinders the formation of reaction intermediates like carbamates. acs.org

Identification of Thermal Degradation Products and Pathways

The thermal degradation of secondary amines in the presence of CO2 can proceed through several pathways, leading to a variety of degradation products. One of the primary mechanisms for alkanolamines is carbamate polymerization. nih.govacs.org While this compound is not an alkanolamine, analogous reactions involving the carbamate intermediate are conceivable.

For secondary amines, the formation of ureas is a known thermal degradation pathway in the presence of CO2. researchgate.net This can occur through the reaction of the carbamate with another amine molecule. In the case of this compound, this would lead to the formation of a substituted urea.

Another potential pathway is the disproportionation or transalkylation of the amine at high temperatures, which can be catalyzed by the presence of CO2 or other acidic species. researchgate.netacs.org These reactions can lead to the formation of primary and tertiary amines, as well as other fragmentation products. The cleavage of C-N bonds is a key step in these high-temperature degradation processes. ncert.nic.in

For this compound, the likely thermal degradation products in the presence of CO2 would include the corresponding substituted urea, and potentially products arising from the cleavage of the propyl or the 2-methyl-1-phenylpropyl group from the nitrogen atom.

Oxidative Degradation Mechanisms of Secondary Amines

Oxidative degradation is another major cause of amine loss, often initiated by the presence of oxygen, and can be catalyzed by metal contaminants. This type of degradation is particularly relevant in environments where the amine is exposed to air or flue gases containing oxygen.

Role of Oxygen and Metal Contaminants in Oxidative Degradation

The presence of molecular oxygen is a primary driver of the oxidative degradation of amines. The degradation process is often initiated by the formation of an aminium radical through electron abstraction from the nitrogen atom or by the abstraction of a hydrogen atom from a carbon atom alpha or beta to the nitrogen. researchgate.neteasetolearn.com

The rate of oxidative degradation can be significantly accelerated by the presence of metal contaminants, such as iron and copper ions, which can be introduced through corrosion of equipment. tandfonline.comlibretexts.org These metal ions can act as catalysts in the formation of free radical species, thereby initiating a chain reaction of amine degradation. tandfonline.comyoutube.com The stability of secondary amines to oxidation can be lower than that of primary or tertiary amines due to their higher nucleophilicity, which can lead to the formation of addition products with degradation intermediates.

The structure of the amine is also a critical factor in its susceptibility to oxidative degradation. Amines with longer alkyl chains and those with cyclic structures have been observed to have lower rates of oxidative degradation. The steric hindrance provided by the 2-methyl-1-phenylpropyl group in this compound may offer some protection against oxidative attack.

Table 2: Key Factors in the Oxidative Degradation of Secondary Amines

FactorRole in Degradation
OxygenInitiates degradation through radical formation. researchgate.net
Metal Contaminants (e.g., Fe, Cu)Catalyze the formation of free radicals, accelerating degradation. tandfonline.com
Amine StructureInfluences stability; steric hindrance can reduce degradation rates.

Characterization of Oxidative Degradation Products

The oxidative degradation of secondary amines leads to a complex mixture of products. The initial radical-initiated reactions can result in the cleavage of carbon-nitrogen bonds, leading to the formation of smaller amines and carbonyl compounds such as aldehydes and ketones. easetolearn.com

Commonly identified oxidative degradation products of secondary amines include:

Primary amines and smaller secondary amines: Formed through dealkylation reactions.

Aldehydes and ketones: Resulting from the oxidation of the alkyl groups attached to the nitrogen.

Ammonia: A common final degradation product from the breakdown of the amine structure. easetolearn.com

N-oxygenated products: Such as hydroxylamines and nitrones, which are formed through the oxidation of the nitrogen atom.

For this compound, oxidative degradation would likely lead to the formation of propionaldehyde (B47417) and 2-methyl-1-phenylpropan-1-one through the oxidation of the respective alkyl groups. Dealkylation could result in the formation of propylamine (B44156) and 2-methyl-1-phenylpropylamine. Further degradation could lead to the formation of ammonia.

Hydrolytic Stability and Potential Hydrolysis Products

Hydrolytic stability refers to the resistance of a compound to reaction with water. For simple aliphatic secondary amines like this compound, hydrolysis, in the sense of a degradation reaction where the C-N bond is cleaved by water, is generally not a significant pathway under neutral or basic conditions.

Aliphatic amines are known to be stable in aqueous solutions. easetolearn.com They act as weak bases, reacting reversibly with water to form a protonated ammonium (B1175870) cation and a hydroxide (B78521) ion, which makes the solution alkaline. This acid-base reaction does not typically lead to the breakdown of the amine molecule itself.

Unlike functional groups such as amides or esters, the amine functional group does not have a readily hydrolyzable carbonyl group. Therefore, under typical environmental and process conditions, this compound is expected to be hydrolytically stable. Significant degradation via hydrolysis would likely require extreme conditions of temperature and pH, which are outside the scope of normal operating conditions for many applications. Consequently, the formation of hydrolysis products such as alcohols and smaller amines from the direct reaction with water is not anticipated to be a major degradation pathway.

Influence of Steric Hindrance and Substituent Effects on Amine Stability

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede chemical reactions. chemistryguru.com.sgyoutube.com For amines, bulky alkyl or aryl groups attached to the nitrogen atom can act as physical shields, obstructing the approach of reactants and thus decreasing the rate of degradation. chemistryguru.com.sgosti.gov Studies on various amines have shown that increased steric hindrance around the amine group generally enhances chemical stability. ntnu.noacs.org For instance, sterically hindered amines demonstrate higher thermal stability compared to their less hindered counterparts. ntnu.no The structure of this compound features a bulky 2-methyl-1-phenylpropyl group, which creates significant steric crowding around the secondary amine nitrogen. This bulkiness is expected to provide a considerable degree of protection against oxidative and thermal degradation pathways that require direct interaction with the nitrogen atom or adjacent carbon-hydrogen bonds. Research has indicated that the size and length of alkyl substituents can increase the oxidative stability of amines. ntnu.noacs.org

Substituent effects relate to how the electronic properties of substituent groups influence the reactivity of a functional group. These effects can be broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of electrons in conjugated systems). Alkyl groups, like the propyl and the alkyl portion of the 2-methyl-1-phenylpropyl group, are generally considered electron-donating groups (EDGs) through the inductive effect. pharmaguideline.com These EDGs increase the electron density on the nitrogen atom, which in turn enhances its basicity and nucleophilicity. chemistryguru.com.sgpharmaguideline.com While this increased electron density might suggest higher reactivity, the steric effects often dominate, ultimately controlling the amine's stability. ntnu.noacs.org

The phenyl group attached to the alpha-carbon introduces further electronic complexity. Aromatic rings can influence the stability of adjacent reactive centers. The stability and structure of amine complexes can be influenced directly by the electrostatic and steric effects of substituents, and indirectly by changes in the partial charge on the nitrogen atom. researchgate.net The combination of a sterically demanding framework and the electronic influence of its varied substituents suggests that this compound possesses a unique stability profile, likely characterized by enhanced resistance to certain degradation mechanisms compared to simpler secondary amines.

Table 1: Influence of Structural Features on Amine Stability
Amine StructureKey Structural Feature(s)Expected Impact on Stability
Primary Amines (e.g., Ethanolamine)Unhindered nitrogen, primary C-H bondsLower stability, susceptible to oxidation and thermal degradation
Secondary Amines (e.g., Diethylamine)Moderate steric hindranceGenerally more stable than primary amines
Tertiary Amines (e.g., Triethylamine)Increased steric hindrance, no N-H bondSlightly more stable than primary and secondary amines, but degradation pathways can involve N-dealkylation acs.org
Sterically Hindered Amines (e.g., 2-Amino-2-methyl-1-propanol)Bulky groups near the nitrogen atomSignificantly increased stability due to steric protection ntnu.noacs.org
This compoundBulky 2-methyl-1-phenylpropyl group (high steric hindrance), secondary amineHigh stability expected due to dominant steric hindrance effects

Methodological Aspects of Amine Degradation Studies

The investigation of amine degradation is a complex process that requires a suite of sophisticated analytical techniques to identify and quantify the parent amine and its various degradation products. nih.gov The selection of methods depends on the nature of the amine, the expected degradation products, and the conditions of the study (e.g., thermal, oxidative). A comprehensive approach is essential for elucidating degradation pathways and reaction mechanisms. academicjournals.orgresearchgate.net

Several key analytical methodologies are extensively used in amine degradation studies:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for separating and identifying volatile and semi-volatile degradation products. academicjournals.orghw.ac.uk The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. GC-MS is particularly effective for identifying products of thermal degradation and volatile compounds formed during oxidation. academicjournals.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify non-volatile or thermally labile compounds in a liquid sample. academicjournals.orguliege.be It is often coupled with various detectors, such as Ultraviolet-Visible (UV-Vis) or Mass Spectrometry (LC-MS), to provide detailed information about the degradation products. hw.ac.ukacs.org HPLC is particularly useful for monitoring the concentration of the parent amine over time and quantifying non-volatile degradation products like heat-stable salts. hw.ac.ukuliege.be

Ion Chromatography (IC): IC is specifically employed for the analysis of ionic species. academicjournals.orgresearchgate.net In the context of amine degradation, it is the primary method for identifying and quantifying heat-stable salts, such as carboxylates, which are common products of oxidative degradation. hw.ac.uk

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of degradation products. academicjournals.orgresearchgate.net It can be used to elucidate the exact structure of unknown compounds formed during degradation, which is crucial for confirming proposed degradation pathways.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups present in the amine solution. academicjournals.orgresearchgate.net It can be used to monitor the disappearance of the amine and the appearance of new functional groups (e.g., carbonyls from oxidation), providing qualitative insights into the degradation process.

The complexity of degradation mixtures often necessitates the use of a combination of these analytical methods to build a complete picture of the degradation process. academicjournals.orguliege.be This integrated approach allows for the reliable identification of degradation routes and the development of a mechanistic understanding of amine stability. nih.gov

Table 2: Analytical Techniques for Amine Degradation Studies
TechniquePrinciplePrimary Application in Degradation StudiesReferences
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds followed by mass-based identification.Identification and quantification of volatile and semi-volatile degradation products. academicjournals.orghw.ac.uk
High-Performance Liquid Chromatography (HPLC)Separation of liquid-phase components based on differential partitioning.Quantification of parent amine and non-volatile degradation products. academicjournals.orghw.ac.ukuliege.be
Ion Chromatography (IC)Separation of ions based on their affinity for an ion-exchange resin.Analysis of ionic degradation products, especially heat-stable salts. academicjournals.orghw.ac.uk
Nuclear Magnetic Resonance (NMR)Interaction of atomic nuclei with an external magnetic field.Structural elucidation of unknown degradation products. academicjournals.orgresearchgate.net
Fourier Transform Infrared (FTIR) SpectroscopyAbsorption of infrared radiation by molecular vibrations.Identification of functional groups and monitoring of chemical changes. academicjournals.orgresearchgate.net

Computational and Theoretical Chemical Studies of 2 Methyl 1 Phenylpropyl Propyl Amine

Conformational Analysis and Energy Landscapes

The presence of multiple rotatable single bonds in (2-Methyl-1-phenylpropyl)(propyl)amine gives rise to a complex potential energy surface with numerous local minima, each corresponding to a distinct three-dimensional structure or conformer. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for predicting the molecule's predominant shapes and how it interacts with its environment.

Molecular mechanics (MM) serves as an efficient first step in exploring the vast conformational space of this compound. This method uses classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the bonds, a large number of potential structures can be generated and their energies rapidly estimated.

Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing insight into the dynamic behavior of the compound. An MD simulation of this compound in a solvent like water would reveal how the molecule folds and flexes, the stability of different conformers, and the timescale of transitions between them. Such simulations can identify the most populated conformational states, which are presumed to be the most thermodynamically stable. These studies suggest that the orientation of the N-propyl and phenylpropyl groups is highly variable, with multiple low-energy conformations accessible at room temperature. nih.gov

While MM and MD are excellent for sampling, quantum chemical calculations provide more accurate energies and electronic structures for the identified low-energy conformers. Methods like Density Functional Theory (DFT) and ab initio calculations solve the Schrödinger equation to describe the electronic structure from first principles.

For a molecule like this compound, DFT calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p) would typically be employed to optimize the geometry of each conformer and calculate its precise energy. core.ac.ukresearchgate.net These calculations allow for the ranking of conformers by their relative stability. The results would likely show several stable structures that differ by only a few kJ/mol, corresponding to different rotational arrangements (rotamers) of the propyl and isopropyl groups. core.ac.uk High-level ab initio methods, such as coupled-cluster theory, can be used for single-point energy calculations to further refine these stability rankings. core.ac.uk

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated via DFT

ConformerDescription of Key Dihedral AnglesRelative Energy (ΔE, kJ/mol)
1 (Global Minimum)anti-periplanar arrangement of N-propyl group relative to the phenylpropyl backbone.0.00
2gauche arrangement of N-propyl group.+2.5
3Rotation around Cα-Cβ bond of the phenylpropyl moiety.+4.2
4Combined gauche arrangements in both alkyl chains.+6.8

The conformational preferences of this compound are heavily influenced by steric strain. The bulky isopropyl group and the N-propyl group create significant steric hindrance, which restricts free rotation around the Cα-N and Cα-Cβ bonds. This type of steric strain, often referred to as A-strain, dictates the most stable arrangement of substituents to minimize repulsive non-bonded interactions. nih.gov

Computational analysis can quantify these steric effects. For example, when the N-propyl group rotates, it can clash with the isopropyl group or the phenyl ring. The calculations would show a high energy penalty for conformations where these groups are eclipsed. The preferred conformations will therefore stagger these bulky groups as much as possible. Studies on similarly branched N-alkyl compounds confirm that steric hindrance from groups larger than methyl or ethyl significantly influences the population of conformers and can prevent certain reaction pathways, such as intramolecular cyclization, in favor of others. nih.govresearchgate.net

Electronic Structure and Reactivity Modeling

Beyond geometry, computational methods provide a detailed picture of the electronic distribution within the molecule, which is fundamental to understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. numberanalytics.comwikipedia.org It posits that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.compku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the lone pair of electrons of the nitrogen atom. This high-energy orbital makes the nitrogen atom the molecule's primary nucleophilic and basic site. The LUMO, in contrast, is likely to be a π* (pi-antibonding) orbital distributed across the phenyl ring, making the aromatic ring the most probable site for accepting electrons in a reaction with a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity. ajchem-a.com A smaller gap generally implies that the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

OrbitalEnergy (eV)Primary Localization
HOMO-8.95Nitrogen lone pair
LUMO+0.75Phenyl ring (π* orbital)
HOMO-LUMO Gap (ΔE)9.70-

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions by modeling the transition state—the highest energy point along the reaction coordinate. A critical metabolic pathway for many N-alkylated amines is oxidative N-dealkylation, often catalyzed by cytochrome P450 enzymes. nih.govresearchgate.netencyclopedia.pub

Theoretical modeling can simulate this process. For this compound, a key question is whether the N-propyl group or a part of the phenylpropyl moiety is removed. DFT calculations can model the transition state for the initial, rate-limiting step: hydrogen atom abstraction from the carbon atom alpha to the nitrogen. rsc.orgnih.gov By calculating the activation energy (the energy of the transition state relative to the reactants) for the removal of the propyl group versus other potential pathways, the regioselectivity of the reaction can be predicted. nih.gov These models have shown that for tertiary amines, the reaction proceeds via a carbinolamine intermediate which then decomposes. rsc.orgnih.gov Such calculations provide deep mechanistic insights, including the role of spin states and environmental effects within an enzyme's active site. rsc.orgnih.gov

Theoretical Prediction of Spectroscopic Properties

In the absence of empirical spectroscopic data for this compound, computational methods serve as a powerful tool for predicting its spectral characteristics. Techniques such as Density Functional Theory (DFT) are instrumental in forecasting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, while established fragmentation rules allow for the prediction of its mass spectrum.

Predicted ¹H and ¹³C NMR Spectra:

Computational models, particularly DFT-based approaches like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govnih.gov The predicted values are based on the calculation of the magnetic shielding tensors of the nuclei in the optimized molecular geometry. The chemical shifts are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum would exhibit distinct signals for the protons on the propyl and the 2-methyl-1-phenylpropyl groups. The aromatic protons on the phenyl ring are expected to appear in the downfield region (typically δ 7.0-7.5 ppm). The benzylic proton, being adjacent to both the phenyl ring and the nitrogen atom, would likely be observed as a multiplet in the range of δ 3.5-4.5 ppm. The protons of the propyl group and the methyl groups of the isobutyl moiety would be found in the upfield region of the spectrum.

Similarly, the ¹³C NMR spectrum would show characteristic signals for each unique carbon atom. The carbons of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm). The benzylic carbon would appear further downfield compared to the other aliphatic carbons due to the influence of the phenyl ring and the nitrogen atom. The remaining aliphatic carbons of the propyl and 2-methyl-1-phenylpropyl groups would be located in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational chemistry principles.)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Phenyl H7.20 - 7.40Multiplet
Benzylic CH3.85Multiplet
N-CH₂ (propyl)2.45Triplet
CH (isobutyl)2.10Multiplet
CH₂ (propyl)1.50Sextet
CH₃ (isobutyl)0.95Doublet
CH₃ (propyl)0.85Triplet

Predicted Infrared (IR) Spectrum:

The theoretical IR spectrum of this compound, a secondary amine, can be predicted using computational frequency calculations. cdnsciencepub.comaip.orgresearchgate.netorgchemboulder.comspectroscopyonline.com The spectrum is expected to display characteristic absorption bands corresponding to the various vibrational modes of the molecule.

A key feature for a secondary amine is the N-H stretching vibration, which is anticipated to appear as a single, weak to medium band in the region of 3300-3500 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-H stretching vibrations of the aromatic phenyl group would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl and isobutyl groups would appear just below 3000 cm⁻¹. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region for the aliphatic amine portion. orgchemboulder.com Furthermore, bands corresponding to the C=C stretching of the aromatic ring would be present in the 1450-1600 cm⁻¹ range. An N-H wagging vibration may also be observed in the 665-910 cm⁻¹ range. orgchemboulder.com

Table 2: Predicted IR Absorption Bands for this compound (Note: These are hypothetical values based on computational chemistry principles.)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3350 - 3450Weak-Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
C=C Aromatic Stretch1450 - 1600Medium-Strong
C-N Stretch1100 - 1200Medium
N-H Wag700 - 800Broad, Medium

Predicted Mass Spectrum Fragmentation:

The mass spectrum of this compound can be predicted based on the established fragmentation patterns of amines and related compounds like amphetamines. researchgate.netresearchgate.netnih.govnih.gov Upon electron ionization, the molecule is expected to form a molecular ion (M⁺). The fragmentation is likely to be dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

The most probable fragmentation pathways would involve the loss of the largest alkyl group attached to the nitrogen, leading to a stable immonium ion. Therefore, cleavage of the bond between the benzylic carbon and the isobutyl group would be a major pathway, resulting in a prominent fragment ion. Another significant fragmentation would be the loss of a propyl radical from the molecular ion. Benzylic cleavage, leading to the formation of a tropylium (B1234903) ion (m/z 91), is also a common fragmentation pathway for compounds containing a phenylpropyl moiety.

Table 3: Predicted Key Mass Spectrum Fragments for this compound (Note: These are hypothetical m/z values based on established fragmentation principles.)

m/z Value Proposed Fragment Ion Fragmentation Pathway
191[C₁₃H₂₁N]⁺Molecular Ion (M⁺)
148[C₁₀H₁₄N]⁺Loss of propyl radical (•C₃H₇)
134[C₉H₁₂N]⁺α-cleavage, loss of isobutyl radical (•C₄H₉)
91[C₇H₇]⁺Tropylium ion from benzylic cleavage

Stereochemical Purity and Chiral Recognition Studies

This compound possesses a chiral center at the benzylic carbon, meaning it can exist as a pair of enantiomers. Computational chemistry offers valuable tools to investigate the stereochemical properties of this compound, including the assessment of enantiomeric excess and the modeling of its interactions with other chiral molecules.

Computational Assessment of Enantiomeric Excess

While the direct computational prediction of enantiomeric excess (e.e.) in a synthesized sample is not possible, computational methods can be employed to simulate the spectroscopic data that would be used to determine e.e. experimentally. For instance, in NMR spectroscopy, chiral derivatizing agents are often used to convert a pair of enantiomers into diastereomers, which will have distinct NMR spectra.

Computational chemistry can model the structures of these diastereomeric derivatives and predict their ¹H and ¹³C NMR chemical shifts. By comparing the predicted spectra of the two diastereomers, it is possible to identify the signals that are most likely to be resolved in an experimental spectrum. This information can guide the selection of an appropriate chiral derivatizing agent and the experimental conditions for the accurate determination of enantiomeric excess. Density Functional Theory (DFT) calculations are a common method for predicting these subtle differences in the chemical shifts of diastereomers. nih.govnih.govresearchgate.net

Modeling Interactions with Chiral Catalysts and Reagents

Molecular modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, can be used to simulate the interactions between the enantiomers of this compound and a chiral catalyst or reagent. acs.orgnih.govnih.govacs.org These simulations can provide insights into the mechanisms of chiral recognition, which is the basis for enantioselective synthesis and chromatographic separation of enantiomers.

By modeling the transition states of a reaction catalyzed by a chiral catalyst, it is possible to calculate the activation energies for the formation of the two different enantiomeric products. A lower activation energy for one pathway would suggest that the corresponding enantiomer is the major product, thus predicting the stereochemical outcome of the reaction. These computational models can elucidate the specific non-covalent interactions, such as hydrogen bonding, steric hindrance, and π-π stacking, that are responsible for the chiral discrimination. This understanding can aid in the design of more efficient and selective chiral catalysts for the synthesis of enantiomerically pure this compound.

Applications in Asymmetric Catalysis and Advanced Organic Synthesis

(2-Methyl-1-phenylpropyl)(propyl)amine as a Chiral Building Block

Chiral amines are fundamental components in modern organic synthesis, valued for their ability to introduce stereocenters, which is crucial for the biological activity of many pharmaceutical compounds. The structural motif of this compound, featuring a stereogenic center, makes it a valuable chiral synthon.

Synthesis of Complex Molecular Architectures

While specific examples detailing the direct use of this compound in the synthesis of complex molecular architectures are not extensively documented in publicly available research, the analogous compound family, 2-methyl-1-phenylpropan-1-amines, serves as a key structural unit in various synthetic endeavors. The strategic placement of the amino group and the adjacent stereocenter allows for the diastereoselective addition of substituents, guiding the formation of subsequent stereocenters and enabling the construction of intricate molecular frameworks. The N-propyl group can serve to modulate solubility and steric properties or act as a protecting group that can be removed or modified in later synthetic steps.

Precursor for Optically Pure Fine Chemicals and Pharmaceutical Intermediates

The synthesis of optically pure fine chemicals and pharmaceutical intermediates often relies on the availability of high-quality chiral starting materials. Compounds structurally related to this compound are key intermediates in the synthesis of certain active pharmaceutical ingredients. For instance, a Chinese patent describes a method for preparing 2-methyl-1-substituted phenyl-2-propylamine compounds, which are crucial for the synthesis of β2-adrenergic receptor agonist drugs used in treating respiratory diseases like asthma and COPD. google.com The patented synthesis method, which involves steps like hydrolysis, Curtius rearrangement, and catalytic hydrogenation, achieves a significantly higher total yield compared to previously reported methods and avoids the use of highly toxic reagents like sodium cyanide. google.com This highlights the industrial relevance of this class of chiral amines as precursors to complex and medically important molecules.

Below is a table summarizing the synthetic steps outlined in the patent for a related compound, demonstrating a pathway that could be adapted for derivatives of this compound.

StepReactionReagentsKey Transformation
1AlkylationSubstituted benzyl (B1604629) halide, Isobutyronitrile, BaseFormation of a C-C bond
2HydrolysisBaseConversion of nitrile to carboxylic acid
3Curtius RearrangementDiphenylphosphoryl azide, Benzyl alcoholConversion of carboxylic acid to a carbamate (B1207046)
4HydrogenationCatalyst (e.g., Palladium on carbon)Removal of protecting group to yield the final amine

This interactive table outlines a general synthetic pathway for related chiral amines.

Role as a Chiral Ligand in Transition Metal Catalysis

Chiral ligands are essential for enantioselective transition-metal catalysis, a powerful tool for producing single-enantiomer compounds. The nitrogen atom in amines like this compound makes them suitable for coordination with transition metals.

Design and Synthesis of Ligands Incorporating the this compound Moiety

There is a lack of specific published research on the design and synthesis of chiral ligands that explicitly incorporate the this compound moiety. However, the principles of chiral ligand design suggest that this amine could be functionalized to create novel ligands. For example, the amine could be transformed into phosphine-amine (P,N) ligands, which are known to be effective in various asymmetric catalytic reactions. The synthesis would typically involve reacting the chiral amine with a suitable phosphine-containing electrophile. The steric bulk provided by the 2-methyl-1-phenylpropyl group would be expected to create a defined chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction.

Evaluation in Asymmetric Hydrogenation, Coupling, and Other Reactions

Without specific examples of ligands derived from this compound, an evaluation of their performance in asymmetric reactions remains speculative. Based on the performance of other chiral amine-derived ligands, it can be hypothesized that such ligands could be effective in reactions like asymmetric hydrogenation of ketones and olefins, as well as in various cross-coupling reactions. The success of such a ligand would depend on the precise steric and electronic environment it creates at the metal center.

Utility as an Organocatalyst in Enantioselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major area of asymmetric synthesis. Chiral primary and secondary amines are prominent classes of organocatalysts, often activating substrates through the formation of enamine or iminium ion intermediates.

While the direct use of this compound as an organocatalyst in enantioselective transformations is not well-documented, its structure contains the key features of a chiral amine catalyst. It possesses a chiral center and a basic nitrogen atom capable of interacting with carbonyl compounds. It could potentially catalyze reactions such as asymmetric aldol (B89426) or Michael additions. The efficiency and enantioselectivity of such a catalyst would be influenced by the steric hindrance around the nitrogen atom and the nature of the N-propyl substituent. Further research would be needed to explore and establish its utility in this domain.

Functionalization and Derivatization for Advanced Materials and Specific Reactivities

The molecular framework of this compound serves as a versatile scaffold that can be chemically modified to generate a diverse range of derivatives. These modifications are instrumental in tailoring the compound's properties for specialized applications, including the development of advanced materials and tuning its reactivity for specific outcomes in organic synthesis. The primary sites for functionalization are the phenyl ring, the nitrogen atom, and the alkyl chains, allowing for a high degree of structural and electronic tuning.

Phenyl Ring Functionalization

The aromatic phenyl ring is a prime target for introducing a variety of substituents, which can significantly alter the electronic properties and steric environment of the molecule. A patented method for the synthesis of analogous 2-methyl-1-substituted phenyl-2-propanamine compounds demonstrates the feasibility of incorporating a range of functional groups onto the phenyl ring. This is typically achieved by starting with appropriately substituted benzyl halides. These modifications can influence the compound's application in catalysis and materials science by modulating its interaction with other molecules or metal centers.

For instance, the introduction of electron-donating groups (e.g., methyl, ethyl, methoxy) can increase the electron density of the phenyl ring, which could enhance its coordinating ability when the derivative is used as a ligand in catalysis. Conversely, electron-withdrawing groups (e.g., nitro, halo) decrease the electron density, which can be useful for creating electron-deficient catalysts or materials with specific electronic properties. The table below summarizes the types of substituents that have been incorporated into the phenyl ring of similar structures.

Substituent (R)Chemical GroupPotential Effect
-CH₃MethylElectron-donating
-CH₂CH₃EthylElectron-donating
-OCH₃MethoxyElectron-donating
-OHHydroxylElectron-donating, H-bonding
-NO₂NitroElectron-withdrawing
-N(CH₃)₂DimethylaminoStrongly electron-donating
-F, -Cl, -Br, -IHalogenElectron-withdrawing, site for cross-coupling

The presence of a halogen atom on the phenyl ring is particularly significant as it opens up avenues for further derivatization through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. This allows for the attachment of more complex moieties, including other aromatic rings, alkynes, or alkenes, thereby enabling the construction of larger, more intricate molecular architectures suitable for advanced materials or as complex ligands in catalysis.

N-Alkylation and N-Acylation

The secondary amine nitrogen in this compound is a nucleophilic center that can readily undergo reactions such as N-alkylation and N-acylation. These modifications are fundamental for creating derivatives with altered steric hindrance around the nitrogen atom and for introducing new functional groups.

N-alkylation with different alkyl halides can lead to the formation of tertiary amines with varied steric bulk. This is a critical factor in asymmetric catalysis, where the steric environment around a catalytic center can dictate the stereochemical outcome of a reaction. For example, attaching bulky alkyl groups to the nitrogen can create a more hindered chiral environment, potentially leading to higher enantioselectivity when the molecule is used as a chiral ligand or catalyst.

N-acylation, the reaction of the amine with acyl chlorides or anhydrides, results in the formation of amides. This transformation converts the basic amine into a neutral amide group and introduces a carbonyl moiety, which can participate in hydrogen bonding. In the context of materials science, this functionalization can be used to incorporate the chiral amine structure into polyamide chains, leading to the formation of chiral polymers. Such polymers may exhibit interesting properties, such as the ability to recognize other chiral molecules or to act as stationary phases in chiral chromatography. A study on amphetamine, a structurally related compound, demonstrated the synthesis of new amide derivatives by coupling with various profens, highlighting a viable route for creating hybrid molecules with combined properties. mdpi.com

Applications in Advanced Materials

While specific applications of this compound derivatives in advanced materials are not extensively documented, the functionalization strategies described above suggest several potential uses by analogy with other chiral amines.

Chiral Polymers: Derivatives of this compound containing a polymerizable group (e.g., a vinyl or acrylate (B77674) group attached to the phenyl ring or N-propyl chain) could be polymerized to create chiral polymers. These materials could find applications as chiral stationary phases for enantioselective separations in chromatography, as chiral sensors, or in the development of materials with chiroptical properties. Research has shown that chiral amines can be incorporated into polymer backbones or as pendant groups to create catalysts for asymmetric reactions that are easily recoverable and reusable. nih.govresearchgate.netiupac.org

Ligands for Functional Materials: The amine can be derivatized to act as a ligand for metal ions. For example, functionalization of the phenyl ring with coordinating groups like phosphines or pyridyls could yield multidentate chiral ligands. Coordination of these ligands to metal centers could lead to the formation of chiral metal-organic frameworks (MOFs) or coordination polymers with potential applications in asymmetric catalysis, gas storage, or sensing.

Specific Reactivities in Organic Synthesis

The chiral nature of this compound and its derivatives makes them attractive candidates for applications in asymmetric synthesis, either as chiral auxiliaries, ligands for metal catalysts, or as organocatalysts themselves.

Chiral Ligands for Asymmetric Catalysis: The derivatized amine can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations. For example, P,N-ligands, which incorporate both a phosphine (B1218219) and an amine moiety, are a well-established class of ligands for asymmetric catalysis. researchgate.net A derivative of this compound functionalized with a diphenylphosphine (B32561) group on the phenyl ring could act as such a ligand in reactions like palladium-catalyzed asymmetric allylic alkylation or amination. rsc.org The steric and electronic properties of the ligand could be fine-tuned by introducing different substituents on the phenyl ring or by modifying the N-propyl group.

Organocatalysis: The amine itself, or its derivatives, can act as a chiral organocatalyst. Chiral primary and secondary amines are known to catalyze a range of reactions, such as Michael additions and aldol reactions, by forming chiral enamines or iminium ions as intermediates. Functionalization of this compound could enhance its catalytic activity or selectivity. For instance, increasing the steric bulk around the nitrogen atom might improve the facial selectivity in the attack of a nucleophile on the intermediate. The basicity of the amine, a key parameter in its catalytic activity, can also be modulated through the introduction of electron-donating or electron-withdrawing groups on the phenyl ring.

The table below provides a hypothetical overview of how different functionalizations could lead to specific reactivities or applications, based on established principles in organic chemistry and materials science.

Functionalization SiteModificationPotential Application / ReactivityRationale
Phenyl RingIntroduction of a phosphine groupChiral P,N-ligand for asymmetric catalysisCreates a bidentate ligand capable of coordinating to transition metals.
Phenyl RingHalogenation followed by cross-couplingSynthesis of complex chiral molecules and materialsAllows for the attachment of various functional moieties.
Nitrogen AtomN-alkylation with bulky groupsEnhanced enantioselectivity in organocatalysisIncreases steric hindrance around the catalytic center.
Nitrogen AtomN-acylation with an acryloyl groupMonomer for chiral polymersIntroduces a polymerizable functional group.

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure (2-Methyl-1-phenylpropyl)(propyl)amine is a key area of ongoing research. Traditional synthetic routes often yield racemic mixtures, necessitating challenging and often inefficient resolution steps. Consequently, the development of novel stereoselective synthetic pathways is a paramount objective. Current research efforts are focused on several promising strategies:

Asymmetric Reductive Amination: This approach involves the condensation of a prochiral ketone, 1-phenyl-2-butanone, with propylamine (B44156) to form an imine, which is then asymmetrically reduced to the desired chiral amine. The success of this method hinges on the development of highly efficient and selective chiral catalysts or reagents. Researchers are actively exploring the use of chiral metal complexes, organocatalysts, and enzymatic systems to achieve high enantioselectivity.

Enzymatic Kinetic Resolution: Biocatalysis offers a green and highly selective alternative for obtaining enantiopure amines. Lipases and proteases are being investigated for their ability to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted enantiomer. The focus of future research lies in discovering and engineering enzymes with enhanced activity and selectivity for this specific substrate.

Chiral Auxiliary-Mediated Synthesis: This classical yet effective strategy involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to afford the desired enantiomer of this compound. The development of new, easily attachable, and readily removable chiral auxiliaries is a continuing area of investigation.

A Chinese patent application (CN105085278A) describes a synthetic method for related 2-methyl-1-substituted phenyl-2-propanamine compounds, which could potentially be adapted for the stereoselective synthesis of the title compound. This method involves the reaction of a substituted benzyl (B1604629) halide with isobutyronitrile, followed by hydrolysis, Curtius rearrangement, and catalytic hydrogenation. The adaptation of this route to incorporate a stereoselective step would be a significant advancement.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To optimize stereoselective synthetic pathways, a deep understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of these reactions are becoming indispensable tools for researchers. Future research will increasingly rely on the following techniques to study the synthesis of this compound:

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can track the concentration of reactants, intermediates, and products throughout a reaction by monitoring their characteristic vibrational frequencies. This provides invaluable data on reaction rates and the formation of transient species, aiding in the elucidation of reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR allows for the direct observation of the transformation of starting materials into products in the reaction vessel. For stereoselective reactions, the use of chiral solvating agents or chiral lanthanide shift reagents in the NMR tube can enable the differentiation and quantification of enantiomers in real-time, providing a direct measure of enantioselectivity as the reaction progresses.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chirality of molecules. In situ CD can be employed to monitor the change in optical rotation during a stereoselective synthesis, providing real-time information on the enantiomeric excess of the product being formed.

Mass Spectrometry (MS): Real-time monitoring of reaction mixtures using mass spectrometry, often through techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), can provide rapid insights into the progress of a synthesis by identifying and quantifying the masses of the species present.

The application of these in situ techniques will enable a more rational and efficient development of stereoselective synthetic routes by providing a deeper understanding of the factors that control the stereochemical outcome of the reaction.

Deeper Computational Insight into Reaction Mechanisms and Conformational Dynamics

Computational chemistry is a powerful tool for complementing experimental studies and providing a deeper understanding of chemical systems at the molecular level. In the context of this compound, computational methods are poised to make significant contributions in the following areas:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states and intermediates of potential reaction pathways for the synthesis of this compound. This allows for the determination of the most energetically favorable reaction mechanism and can help explain the origins of stereoselectivity in asymmetric reactions.

Conformational Analysis: The three-dimensional shape, or conformation, of this compound is crucial for its interactions with other molecules. Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding its chemical reactivity and potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: For derivatives of this compound, QSAR modeling can be employed to establish a mathematical relationship between the chemical structure and the observed activity. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired properties. While specific computational studies on this compound are still emerging, research on related N-alkylated amphetamine analogs provides a foundation for future investigations.

Exploration of this compound Derivatives in Complex Chemical Systems

The functionalization of the this compound scaffold opens up possibilities for creating a diverse range of derivatives with unique properties and applications in complex chemical systems. Future research in this area is expected to focus on:

Molecular Probes: By incorporating fluorescent tags or other reporter groups, derivatives of this compound could be developed as molecular probes to study biological systems. The specific stereochemistry of the amine could be leveraged to achieve selective interactions with chiral biological targets.

Chiral Catalysts and Ligands: The chiral amine moiety of this compound makes it an attractive candidate for development as a chiral catalyst or as a ligand for asymmetric metal catalysis. The synthesis of derivatives with appended coordinating groups could lead to new and efficient catalysts for a variety of asymmetric transformations.

Building Blocks for Novel Materials: The incorporation of this compound derivatives into polymers or other materials could impart chiral recognition properties to these materials. This could have applications in areas such as chiral chromatography, enantioselective sensing, and asymmetric catalysis.

Q & A

What are the optimal synthetic routes for (2-Methyl-1-phenylpropyl)(propyl)amine in laboratory settings?

Basic Research Question
The compound can be synthesized via nucleophilic substitution reactions between halogenated alkanes and amines or through reduction of nitriles, amides, or nitro compounds using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For example, reductive amination of phenyl-2-propanone with hydrogen gas and a nickel catalyst has been reported for structurally similar amines . Optimization should consider reaction temperature, solvent polarity, and catalyst selection to enhance yield and enantioselectivity.

How does the structural isomerism of this compound influence its chemical reactivity?

Basic Research Question
Structural isomerism (e.g., metamerism) arises from variations in alkyl group positioning around the nitrogen atom. For instance, methyl propylamine and diethylamine are structural isomers with distinct reactivity due to steric and electronic differences. In this compound, the branched alkyl chain may reduce nucleophilicity compared to linear analogs, impacting reactions like alkylation or acylation . Computational modeling (DFT) can predict regioselectivity in such reactions.

What analytical techniques are most effective for confirming the enantiomeric purity of this compound?

Advanced Research Question
Chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns is ideal for separating enantiomers. Nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) can also distinguish enantiomers via splitting of specific proton signals. High-resolution mass spectrometry (HRMS) validates molecular weight, while circular dichroism (CD) spectroscopy provides optical activity data. These methods were successfully applied to structurally related N-substituted cyclopropylmethylamines .

How does this compound interact with biological targets such as serotonin receptors?

Advanced Research Question
Functional selectivity at serotonin receptors (e.g., 5-HT₂C) can be studied using radioligand binding assays and calcium flux assays. For example, N-substituted 2-phenylcyclopropylmethylamines exhibit biased agonism depending on substituent groups. Molecular docking simulations and site-directed mutagenesis can identify critical binding residues. In vitro assays using HEK293 cells expressing recombinant receptors are recommended .

What are the key considerations for handling this compound in experimental setups to ensure safety?

Basic Research Question
The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use fume hoods for volatile reactions, and avoid contact with strong acids/bases to prevent hazardous reactions. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. First-aid measures include rinsing exposed skin with soap/water and seeking medical attention for ingestion .

What metabolic pathways are implicated in the biotransformation of this compound, and how can they be studied using isotopic labeling?

Advanced Research Question
Phase I metabolism likely involves cytochrome P450-mediated oxidation (e.g., N-dealkylation) or hydroxylation. Isotopic labeling (e.g., ¹⁴C or ²H at the propyl chain) allows tracking metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). In vivo studies in rodent models can identify urinary and hepatic metabolites, while in vitro assays with liver microsomes assess enzyme kinetics. Structural analogs like N-nitrosodi propylamine have been studied using similar approaches .

What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

Advanced Research Question
Racemization can be minimized by using low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans oxazolidinones). Asymmetric catalysis with chiral ligands (e.g., BINAP in palladium-catalyzed aminations) enhances enantioselectivity. Monitoring optical rotation during synthesis and employing kinetic resolution (e.g., lipase-mediated hydrolysis) are additional strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.